Isoamyl-agomelatine

Description

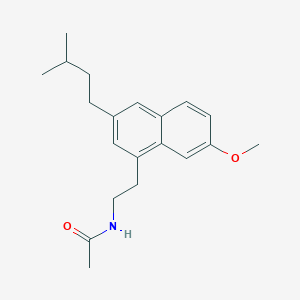

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-[2-[7-methoxy-3-(3-methylbutyl)naphthalen-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C20H27NO2/c1-14(2)5-6-16-11-17-7-8-19(23-4)13-20(17)18(12-16)9-10-21-15(3)22/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,21,22) |

InChI Key |

DGWFQLYAVLGONI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C |

Origin of Product |

United States |

Research Findings and Data

Precursor Chemistry and Starting Material Selection

The selection of an appropriate starting material is critical for an efficient synthetic pathway. The most common and industrially viable syntheses of agomelatine commence with 7-methoxy-1-tetralone (B20472) as a key precursor. asianpubs.orgrsc.org This compound provides the foundational naphthalene (B1677914) skeleton with the required oxygenation at the C-7 position.

For the synthesis of this compound, where an isoamyloxy group replaces the methoxy (B1213986) group, a logical starting precursor would be 7-isoamyloxy-1-tetralone . This precursor can be prepared from 7-hydroxy-1-tetralone (B1583441) . The synthesis of 7-hydroxy-1-tetralone itself can be achieved through various routes, including demethylation of the more readily available 7-methoxy-1-tetralone using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

The choice of precursor directly influences the subsequent synthetic steps. The following table compares the key starting materials for agomelatine and the proposed this compound.

Table 1: Comparison of Key Precursors for Agomelatine and this compound Synthesis

| Feature | Agomelatine Precursor | This compound Precursor | Rationale for Selection |

|---|---|---|---|

| Chemical Name | 7-Methoxy-1-tetralone | 7-Hydroxy-1-tetralone | Serves as the basic scaffold for building the final molecule. |

| Key Functional Group | Methoxy (-OCH₃) | Hydroxyl (-OH) | The hydroxyl group is a versatile handle for introducing the isoamyl group via alkylation. |

| Commercial Availability | Readily Available | Available/Synthesizable | 7-Methoxy-1-tetralone is a common starting material in many syntheses. google.com 7-Hydroxy-1-tetralone can be purchased or synthesized. |

| Next Synthetic Step | Side-chain elaboration (e.g., Knoevenagel condensation, Reformatsky reaction) asianpubs.orggoogle.com | O-alkylation with an isoamyl halide | Introduction of the target isoamyl group is the immediate next step. |

Methodologies for Isoamyl Group Introduction

The introduction of the isoamyl group is the pivotal step that differentiates the synthesis of this compound from that of agomelatine. This transformation is most effectively achieved by the O-alkylation of the 7-hydroxy-1-tetralone precursor.

Alkylation is a fundamental C-C or C-heteroatom bond-forming reaction. In the context of synthesizing this compound, the Williamson ether synthesis is the most direct approach for introducing the isoamyloxy group. This reaction involves the deprotonation of the hydroxyl group on 7-hydroxy-1-tetralone with a suitable base to form a nucleophilic alkoxide, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an isoamyl halide, such as isoamyl bromide or isoamyl iodide. youtube.com

The reaction conditions for this alkylation step can be varied to optimize the yield and purity of the resulting 7-isoamyloxy-1-tetralone. Key parameters include the choice of base, solvent, and reaction temperature.

Table 2: Representative Conditions for Williamson Ether Synthesis of 7-Isoamyloxy-1-tetralone

| Base | Solvent | Temperature | Advantages/Considerations |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | 0 °C to Room Temp. | Strong, non-nucleophilic base; reaction is typically clean and high-yielding. Requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (CH₃CN) | Room Temp. to Reflux | Milder, inexpensive base. Suitable for scale-up. Reaction times may be longer. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Room Temp. | Highly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Often provides higher yields. |

Achieving regioselectivity is paramount in multi-step synthesis. By starting with 7-hydroxy-1-tetralone, the introduction of the isoamyl group is selectively directed to the C-7 position. Once the 7-isoamyloxy-1-tetralone core is synthesized, the remainder of the agomelatine scaffold can be constructed using established procedures. This precursor-based functionalization ensures that the isoamyl group is precisely located.

The subsequent synthetic sequence typically involves the following key transformations:

Side-chain Introduction: The two-carbon ethylamine (B1201723) side chain is installed at the C-1 position of the tetralone. This can be achieved through various methods, such as a Wittig reaction with diethyl cyanomethylphosphonate followed by reduction, or a Knoevenagel condensation. google.comgoogle.com

Aromatization: The tetralone ring is aromatized to form the naphthalene core. This is often accomplished using a dehydrogenating agent like sulfur or palladium on carbon (Pd/C). google.com

Reduction: The nitrile or other functional group on the side chain is reduced to a primary amine (-CH₂CH₂NH₂). Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this step. rsc.org

Acetylation: The final step is the N-acetylation of the primary amine using acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound. google.com

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production (typically in the milligram to gram range), the optimization of the synthetic pathway focuses on maximizing yield, ensuring purity, and simplifying the workflow. researchgate.net Several strategies can be applied to the synthesis of this compound:

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time and materials. For instance, the reduction of the side-chain nitrile followed by in-situ acetylation of the resulting amine could potentially be performed in a one-pot procedure. asianpubs.org

Reagent Selection: Choosing cost-effective and readily handled reagents is crucial. For example, using sodium borohydride (B1222165) with a catalyst for reductions where possible is preferable to using more hazardous reagents like LiAlH₄, especially on a larger research scale. google.com

Purification Strategy: Chromatographic purification is often necessary for research-grade compounds. Optimizing the reaction to minimize byproducts simplifies this final purification step. Crystallization can also be an effective final purification method if the compound is a solid.

Process Control: For critical steps like the aromatization, controlling the reaction temperature and time is essential to prevent decomposition and maximize the yield of the desired naphthalene product. google.com

Analytical Characterization of this compound for Research Purity

The definitive confirmation of the structure and purity of the newly synthesized this compound requires a combination of modern analytical techniques. ijprajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR would confirm the presence of the isoamyl group (with its characteristic doublet and multiplet signals), the aromatic protons of the naphthalene ring, the ethyl side chain, and the acetyl methyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. chemicalbook.com For this compound (C₂₀H₂₅NO₂), the expected mass would provide strong evidence of a successful synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a final compound. ijprajournal.com A sample is considered pure for research purposes if it shows a single major peak, typically >95% or >98% by area.

Table 3: Hypothetical Analytical Data for this compound Characterization

| Analytical Technique | Expected Result/Observation | Purpose |

|---|---|---|

| ¹H NMR | Signals corresponding to isoamyl protons (~0.95 ppm, doublet, 6H; ~1.6-1.9 ppm, multiplet, 3H), acetyl protons (~2.0 ppm, singlet, 3H), ethyl side chain protons (~3.1 ppm, triplet, 2H; ~3.6 ppm, triplet, 2H), isoamyloxy methylene (B1212753) protons (~4.1 ppm, triplet, 2H), and naphthalene aromatic protons (7.1-8.0 ppm, multiplets). | Structural confirmation of all protons in the molecule. |

| ¹³C NMR | Peaks for isoamyl carbons, naphthalene aromatic carbons, carbonyl carbons (amide and ketone if precursor), and ethyl/acetyl carbons. | Confirms the carbon skeleton of the molecule. |

| HRMS (ESI+) | Calculated m/z for [C₂₀H₂₅NO₂ + H]⁺: 312.1964 | Confirms the elemental composition and molecular weight. |

| RP-HPLC | Single major peak with >98% purity. | Quantifies the purity of the final compound. |

Pharmacological Profile of Isoamyl Agomelatine: Receptor Interactions

Melatonin (B1676174) Receptor System Agonism

Isoamyl-agomelatine is characterized by its interactions with the melatonin receptor system, specifically exhibiting agonistic activity at both MT1 and MT2 receptor subtypes.

High Affinity and Selectivity for MT1 Receptor Subtype Investigations

Research indicates that this compound possesses affinity for the MT1 receptor. While detailed investigations specifically isolating MT1 receptor subtype activity for this compound are less prominent than for MT2 in the provided literature, its derivative nature from agomelatine (B1665654), a known high-affinity MT1 agonist, suggests a significant interaction.

High Affinity and Selectivity for MT2 Receptor Subtype Investigations

This compound demonstrates notable affinity and selectivity for the MT2 receptor subtype.

Quantitative receptor binding studies have provided specific data regarding this compound's interaction with melatonin receptors. In these studies, this compound has shown a high affinity for the MT2 receptor, with a reported Ki value of 0.01 nM nih.gov. This same study indicated a significantly lower affinity for the MT1 receptor, with a Ki value of 72 nM, resulting in a high selectivity ratio of 7200-fold for MT2 over MT1 receptors nih.govresearchgate.net.

Table 1: Quantitative Receptor Binding Data for this compound

| Receptor Subtype | Affinity (Ki value) | Selectivity Ratio (MT2/MT1) | Reference |

| MT1 | 72 nM | N/A | nih.govresearchgate.net |

| MT2 | 0.01 nM | 7200-fold | nih.govresearchgate.net |

This compound functions as a partial agonist at both MT1 and MT2 receptors researchgate.net. Specifically, in the [35S]GTPγS binding assay, it exhibited intrinsic activity approximately 900 times higher at MT2 receptors compared to MT1 receptors researchgate.net. This indicates a pronounced agonistic potential at the MT2 subtype.

Compared to its parent compound, agomelatine, which is a potent agonist at both MT1 and MT2 receptors with similar affinities (Ki ~0.1 nM for both) abcam.comapexbt.com, this compound shows a marked preference for the MT2 subtype nih.govresearchgate.net. This shift in selectivity towards MT2 is a key characteristic differentiating it from agomelatine. Other melatonergic ligands, such as ramelteon (B1678794) and tasimelteon, also interact with MT1 and MT2 receptors, but this compound's specific profile, particularly its high MT2 selectivity and partial agonism, positions it uniquely within this class nih.gov.

Serotonin (B10506) Receptor System Antagonism

While the primary focus of this compound's development is its melatonergic activity, its structural similarity to agomelatine suggests a potential for interaction with serotonin receptors. Agomelatine is known to be a selective antagonist at the serotonin 5-HT2C receptor abcam.comapexbt.comnih.govexplorationpub.commdpi.comnih.govdovepress.comeuropa.eupsychscenehub.comima-press.netresearchgate.net. It also exhibits antagonism at the 5-HT2B receptor explorationpub.com. Agomelatine demonstrates moderate affinity for 5-HT2C receptors (Ki ≈ 631 nM) and 5-HT2B receptors (Ki ≈ 660 nM), which is considerably lower than its affinity for melatonin receptors nih.govwikipedia.org. The precise serotonin receptor antagonism profile of this compound has not been as extensively detailed in the provided literature as its melatonergic activity. However, as a derivative designed to enhance pharmacological properties, it is implied that it may retain or modify these serotonergic interactions.

Compound List:

Agomelatine

BOMPPA

CBOBNEA

CIFEA

GR 128107

GR 196429

this compound

K185

Luzindole

Melatonin

MCA-NAT

N-acetyl-serotonin

N-[2-(7-methoxy-3-(3-methylbutyl)naphthalen-1-yl]ethyl]acetamide

N-(2-(7-methoxy-3-(3-methylbutyl)naphthalen-1-yl)ethyl)acetamide

N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide

Neu-P11

4P-PDOT

Ramelteon

S 24014

S 24773

S22153

S26284

SL-18.1616

Tasimelteon

UCM 454

UCM 765

UCM 793

UCM1014

5-HT2C Receptor Antagonism Profile

Agomelatine functions as a neutral antagonist at serotonin 5-HT2C receptors nih.govabcam.comresearchtrends.net. Although its affinity for 5-HT2C receptors is considerably lower than its affinity for melatonin receptors, this antagonistic action is considered crucial for its antidepressant effects. By blocking 5-HT2C receptors, agomelatine is hypothesized to increase the release of norepinephrine (B1679862) and dopamine (B1211576) in key brain regions such as the prefrontal cortex nih.govclinicaltrials.eu. This modulation of dopaminergic and noradrenergic pathways is believed to contribute to mood enhancement and the reversal of circadian rhythm disruptions often associated with depression.

While specific quantitative data for this compound's affinity and efficacy at the 5-HT2C receptor are not extensively detailed in the reviewed literature, the presence of the isoamyl group could potentially modify these interactions. Research into this compound aims to elucidate whether it retains or enhances the 5-HT2C antagonistic properties of agomelatine, and whether the isoamyl moiety influences its selectivity or potency at this receptor subtype.

Exploration of Other Serotonin Receptor Subtype Interactions

Beyond the 5-HT2C receptor, agomelatine also exhibits interactions with other serotonin receptor subtypes, albeit with varying affinities. Agomelatine acts as an antagonist at the 5-HT2B receptor, with a pKi of 6.6 nih.govresearchtrends.net. Its affinity for the 5-HT2A receptor is notably lower, with a pKi less than 6 nih.gov. These interactions suggest a broader impact on the serotonergic system than just the 5-HT2C receptor.

Table 1: Agomelatine Receptor Binding Affinities

| Receptor Subtype | Affinity (Ki or IC50) | Reference |

| MT1 | Ki = 0.1 nM | abcam.com |

| MT2 | Ki = 0.12 nM | abcam.com |

| 5-HT2C | IC50 = 270 nM | abcam.com |

| 5-HT2B | pKi = 6.6 | nih.govresearchtrends.net |

| 5-HT2A | pKi < 6 | nih.gov |

Note: The data presented in this table pertains to agomelatine, as specific quantitative receptor binding data for this compound was not available in the reviewed literature. These values are provided for context regarding the known interactions of its parent compound.

Multi-Target Pharmacological Synergism Hypotheses

The therapeutic efficacy of agomelatine is often attributed to a synergistic interplay between its melatonergic agonism and its 5-HT2C antagonism nih.govnih.govclinicaltrials.eufrontiersin.orgresearchgate.netnih.govmdpi.com. This combined action is thought to restore disrupted circadian rhythms, improve sleep patterns, and enhance mood by modulating key neurotransmitter systems. The melatonergic activity, particularly at MT1 and MT2 receptors, is associated with the regulation of sleep-wake cycles and chronobiotic effects clinicaltrials.eumdpi.comevitachem.com. Concurrently, the 5-HT2C antagonism is believed to augment the release of dopamine and norepinephrine, contributing to antidepressant and anxiolytic effects researchtrends.netnih.govclinicaltrials.eumdpi.com.

It is hypothesized that this compound may also leverage such multi-target synergistic mechanisms. The structural modification introduced by the isoamyl group could potentially fine-tune the balance between its melatonergic and serotonergic receptor interactions, possibly leading to an optimized synergistic effect. Research efforts are directed at confirming whether this compound exhibits a similar synergistic profile, and if the modifications enhance or alter its ability to address complex conditions like depression and sleep disorders.

Receptor Heterodimerization and Allosteric Modulation Studies

Direct studies investigating whether this compound specifically influences the formation of receptor heterodimers or acts as an allosteric modulator at any of its target receptors are limited in the currently available literature. However, the potential for such mechanisms exists, given the known interactions of its parent compound, agomelatine. Future research may explore whether this compound exhibits any unique allosteric modulatory effects or influences receptor dimerization in ways that differ from agomelatine, potentially offering novel therapeutic avenues.

Compound Name List:

this compound

Agomelatine

Melatonin

Norepinephrine

Dopamine

Serotonin

Molecular Mechanism of Action and Cellular Signaling Pathways

G Protein-Coupled Receptor Activation and Downstream Signaling

As an agonist at the MT₁ and MT₂ receptors, which are G protein-coupled receptors (GPCRs), isoamyl-agomelatine is expected to initiate intracellular signaling cascades. nih.gov Conversely, its antagonist activity at the 5-HT₂C receptor blocks the signaling pathways typically initiated by serotonin (B10506) at this site. nih.gov

Activation of the MT₁ and MT₂ receptors by agonists like agomelatine (B1665654) leads to the inhibition of the enzyme adenylate cyclase. nih.gov This action is mediated through the Gᵢ/ₒ class of G proteins. The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

| Receptor Target | Agonist/Antagonist Activity | Downstream Effector | Second Messenger Change |

| MT₁/MT₂ | Agonist | Adenylate Cyclase | ↓ cAMP |

| 5-HT₂C | Antagonist | - | - |

Studies on agomelatine have shown that it can modulate intracellular calcium signaling through pathways involving phospholipase C (PLC). nih.gov In transfected cells expressing human 5-HT₂C receptors, agomelatine antagonizes the serotonin-induced activation of PLC. nih.gov This suggests that by blocking 5-HT₂C receptors, this compound could prevent the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which are key signaling molecules. nih.govnih.gov

| Receptor Target | Agonist/Antagonist Activity | Downstream Effector | Effect on Signaling |

| 5-HT₂C | Antagonist | Phospholipase C (PLC) | Antagonizes serotonin-induced activation |

| MT₁/MT₂ | Agonist | - | - |

The interaction of GPCRs with β-arrestins is a critical step in receptor desensitization and can also initiate G protein-independent signaling. While specific studies on this compound and β-arrestin recruitment are not available, research into the broader class of GPCRs, including melatonin (B1676174) receptors, indicates that agonist binding can lead to the recruitment of β-arrestins. nih.gov This process typically follows GPCR kinase (GRK)-mediated phosphorylation of the receptor. The recruitment of β-arrestin can uncouple the receptor from its G protein, leading to a termination of the initial signal, and can also scaffold other proteins to initiate distinct signaling pathways. nih.gov

Neurotransmitter Release Modulation in Specific Brain Regions (Preclinical Focus)

A significant aspect of the preclinical profile of agomelatine, and by extension this compound, is its ability to modulate the release of key neurotransmitters in the frontal cortex, a brain region heavily implicated in the regulation of mood and cognitive functions. nih.govnih.gov

Preclinical studies have demonstrated that agomelatine increases the extracellular levels of dopamine (B1211576) specifically in the frontal cortex. nih.govresearchgate.netnih.gov This effect is attributed to its antagonist activity at 5-HT₂C receptors. These receptors are known to exert an inhibitory influence on dopaminergic neurons projecting to the frontal cortex. By blocking these receptors, this compound is thought to disinhibit these dopaminergic neurons, leading to an enhanced release of dopamine. nih.govwikipedia.org Notably, this effect does not appear to extend to subcortical areas like the nucleus accumbens or the striatum. nih.gov

Similar to its effects on the dopaminergic system, agomelatine also enhances the release of noradrenaline in the frontal cortex. nih.govresearchgate.netnih.gov This is also mediated by the antagonism of 5-HT₂C receptors, which normally inhibit noradrenergic neurons. The blockade of these receptors leads to an increased firing rate of noradrenergic neurons in the locus coeruleus, which project to the frontal cortex, resulting in elevated noradrenaline levels in this region. nih.gov

| Brain Region | Neurotransmitter | Effect of Agomelatine | Underlying Mechanism |

| Frontal Cortex | Dopamine | Increased Release | 5-HT₂C receptor antagonism |

| Frontal Cortex | Noradrenaline | Increased Release | 5-HT₂C receptor antagonism |

| Nucleus Accumbens | Dopamine | No significant change | - |

| Striatum | Dopamine | No significant change | - |

Absence of Direct Serotonin Reuptake Influence

A key characteristic of this compound's molecular mechanism is its lack of direct interaction with the serotonin transporter (SERT). Extensive preclinical evaluations have demonstrated that this compound does not exhibit any significant binding affinity for SERT. This is a critical distinction from many traditional antidepressant medications, which primarily function by inhibiting the reuptake of serotonin.

This absence of direct influence on serotonin reuptake is a defining feature of its pharmacological profile, suggesting that its therapeutic effects are mediated through alternative pathways. This characteristic is consistent with its structural analog, agomelatine, which is also known to have negligible affinity for the serotonin transporter. The targeted action of this compound on melatonergic receptors, without the confounding factor of direct serotonin modulation, allows for a more precise mechanism of action.

Intracellular Signaling Cascades Influenced by Receptor Activation/Antagonism

The primary molecular target of this compound is the human melatonin receptor type 2 (hMT2), where it acts as a potent and highly selective partial agonist. nih.gov Research has determined its high affinity for this receptor, with a reported Ki value of 0.01 nM and a remarkable 7200-fold selectivity for the MT2 receptor over the MT1 receptor. nih.gov

The activation of the MT2 receptor by this compound initiates a cascade of intracellular signaling events. Melatonin receptors, including MT2, are G-protein coupled receptors (GPCRs) that are primarily coupled to Gi/o and Gq proteins. nih.gov This coupling leads to the modulation of several key downstream signaling pathways:

Adenylyl Cyclase/Cyclic AMP (cAMP) Pathway: As a Gi/o-coupled receptor, the activation of the MT2 receptor by this compound is expected to inhibit adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The modulation of the cAMP pathway has widespread implications for numerous cellular functions, including gene expression and neuronal activity.

Phospholipase C (PLC) Pathway: The MT2 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). nih.gov Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for regulating a variety of cellular processes, including neurotransmission and synaptic plasticity.

Extracellular Signal-Regulated Kinase (ERK) Pathway: Evidence suggests that MT2 receptor signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.gov The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The modulation of this pathway by this compound may contribute to its neuroplastic effects.

The partial agonist nature of this compound at the MT2 receptor suggests that it elicits a response that is below the maximal effect of the endogenous ligand, melatonin. This nuanced activity may offer a more controlled and potentially better-tolerated modulation of these critical signaling pathways.

Transcriptomic and Proteomic Signatures of this compound Action (Preclinical)

To date, specific preclinical studies detailing the comprehensive transcriptomic and proteomic signatures of this compound are not available in the public domain. However, based on the known pharmacology of the closely related compound agomelatine and the general effects of MT2 receptor agonism, some predictions can be made regarding the anticipated changes in gene and protein expression.

Preclinical studies on agomelatine have indicated that its mechanism of action involves the modulation of genes related to neuroplasticity, circadian rhythms, and stress responses. It is plausible that this compound, with its potent and selective MT2 receptor agonism, would induce a distinct yet partially overlapping transcriptomic and proteomic profile.

Anticipated Areas of Transcriptomic and Proteomic Modulation by this compound (Hypothetical):

| Biological Process | Potential Gene/Protein Targets | Anticipated Effect |

| Neuroplasticity & Neurogenesis | Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Synapsins | Upregulation |

| Circadian Rhythm Regulation | Clock, Bmal1, Per, Cry | Resynchronization of expression patterns |

| Stress Response & Inflammation | Glucocorticoid Receptor (GR), Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Downregulation of stress-induced genes and inflammatory markers |

| Apoptosis & Cell Survival | Bcl-2, Bax, Caspases | Modulation towards pro-survival pathways |

It is important to emphasize that the table above is speculative and awaits confirmation from dedicated preclinical transcriptomic and proteomic studies on this compound. Such studies, utilizing techniques like RNA sequencing and mass spectrometry-based proteomics, will be crucial in fully elucidating the downstream molecular consequences of this compound's action and in identifying novel biomarkers of its therapeutic effects.

Structure Activity Relationship Sar of Isoamyl Agomelatine and Analogues

Role of Naphthalene (B1677914) Ring Substitutions on Pharmacological Properties

The naphthalene ring system in agomelatine (B1665654) represents a successful bioisosteric replacement of the indole (B1671886) ring found in melatonin (B1676174) wikipedia.orgnih.govwikipedia.orgnih.govresearchgate.net. This modification has been associated with potent activity at melatonin receptors wikipedia.org. Research into analogues has explored various substitutions and replacements of the naphthalene core to understand their impact on pharmacological properties.

Heterocyclic Ring Replacements: Bioisosteric replacement of the naphthalene group with isoquinoline (B145761) and tetrahydroisoquinoline scaffolds has yielded potent MT1 and MT2 agonists and partial agonists with nanomolar binding affinities researchgate.netresearchgate.net. However, the introduction of a nitrogen atom within these heterocyclic rings was observed to decrease binding affinity towards both MT1 and MT2 receptors and, notably, led to a loss of 5-HT2C receptor response, particularly in tetrahydroisoquinoline derivatives, when compared to the parent compound, agomelatine researchgate.netresearchgate.net. Similarly, quinazoline (B50416) and phthalazine (B143731) rings have been utilized as scaffolds for novel melatoninergic ligands, demonstrating sub-micromolar binding affinity at MT1 and MT2 receptors. Nevertheless, the presence of two nitrogen atoms in these ring systems resulted in compounds exhibiting lower affinity for both MT1 and MT2 receptors compared to agomelatine researchgate.netresearchgate.net.

Modifications to the Acetamide (B32628) Moiety and Their Functional Consequences

The N-acetylamino side chain is recognized as a crucial element for achieving high receptor affinity in melatonin analogues wikipedia.orgnih.gov. Modifications to this moiety in agomelatine and its related structures have been investigated to fine-tune their pharmacological profiles.

Heterocyclic Replacements of Acetamide: Replacing the N-acetyl side chain of agomelatine with various heterocyclic moieties, such as oxathiadiazole-2-oxide, oxadiazole-5(4H)-one, tetrazole, oxazolidinone, pyrrolidinone, imidazolidinedione, thiazole, and isoxazole, generally resulted in a decrease in melatoninergic binding affinities, especially at the MT1 receptor researchgate.netnih.gov.

Amide Side-Chain Modifications: Studies involving structural modifications of the acetamide side-chain have led to the synthesis of novel agomelatine analogues with potential antidepressant-like activities researchgate.netnih.gov. For instance, an imide compound (4a) and an acylamino carboxylic acid analogue (5b) demonstrated protective effects in an in vitro cellular model, with compound 4a also exhibiting significant antidepressant-like activity in vivo, as indicated by reduced immobility time in the forced swim test researchgate.netnih.gov.

Stereochemical Considerations and Enantiomeric Resolution in SAR Studies

Chirality plays a critical role in drug efficacy and safety, as enantiomers of a chiral molecule can exhibit distinct pharmacodynamic and pharmacokinetic properties libretexts.orgscribd.comnih.gov. While agomelatine itself does not possess a chiral center in its core structure, the investigation of chiral analogues is vital for understanding the SAR of melatoninergic ligands.

Studies on constrained chiral melatonin analogues have revealed significant stereoselectivity. For example, the resolution of a racemic melatonin analogue (±)-31 allowed for the determination of its absolute configuration. The (+)-(S)-enantiomer demonstrated a potency approximately three orders of magnitude greater than its (-)-(R)-enantiomer at both MT1 and MT2 receptors researchgate.net. This finding underscores the importance of specific stereochemical configurations for optimal interaction with melatonin receptors and provides valuable insights for the SAR of agomelatine-like compounds, particularly when chiral centers are introduced into analogue designs.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating ligand-receptor interactions, predicting binding modes, and assessing binding affinities, thereby guiding drug design efforts.

Docking Studies and Molecular Dynamics Simulations

Molecular docking and MD simulations have been extensively employed to investigate the interactions of agomelatine and its analogues with their target receptors, primarily MT1, MT2, and 5-HT2C nih.govnih.govmdpi.comresearchgate.netmdpi.comopenaccessjournals.comwindows.netscifiniti.comirbm.comnih.govunits.it. These studies help in predicting the most favorable binding orientations and affinities between ligands and protein targets openaccessjournals.comscifiniti.comirbm.com. Agomelatine exhibits high affinity for human MT1 and MT2 receptors, with reported Ki values of approximately 0.1 nM and 0.12 nM, respectively, and a weaker affinity for the 5-HT2C receptor (Ki = 631 nM) wikipedia.org. MD simulations have been utilized to predict the binding poses and stability of agomelatine within the orthosteric sites of MT1 and MT2 receptors, indicating that agomelatine possesses greater affinity for these receptors compared to melatonin mdpi.com. Furthermore, molecular docking has been applied to evaluate the binding of various agomelatine analogues, such as isoquinoline and tetrahydroisoquinoline derivatives, within the orthosteric binding pocket of MT1 researchgate.net. In contrast, docking simulations of agomelatine to bovine serum albumin (BSA) indicated a low binding affinity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of activity for new molecules and the optimization of existing ones irbm.comacs.orgbanglajol.info. QSAR analyses have been performed on melatoninergic ligands, including agomelatine analogues, to predict binding affinities at MT1 and MT2 receptors nih.govacs.orgbanglajol.inforesearchgate.net. These studies have revealed that structural modifications and conformational restrictions, particularly of the amide substituent, can enhance binding affinity to MT1 and MT2 receptors nih.gov. For instance, a 3D-QSAR comparative molecular field analysis study on sheep melatonin receptor agonists developed a statistically significant model with high predictive power (q² = 0.62, r² = 0.96), identifying steric, electrostatic, and lipophilic contributions as key factors influencing binding affinity acs.org.

Compound List:

Agomelatine

Melatonin

Isoamyl-agomelatine

Tasimelteon

TIK-301

(±)-31 (constrained chiral melatonin analogue)

(S)-2 (levorotatory enantiomer of (±)-31)

(R)-31 (enantiomer of (±)-31)

Isoquinoline derivatives

Tetrahydroisoquinoline derivatives

Quinazoline derivatives

Phthalazine derivatives

SB-242084

SB-206553

GW117

Preclinical Research Models for Neurobiological Effects of Isoamyl Agomelatine

Chronobiological Effects and Circadian Rhythm Resynchronization Studies

A core component of agomelatine's mechanism of action is its ability to influence and restore disrupted biological rhythms. scispace.com This has been a primary focus of preclinical investigation, utilizing models that mimic human circadian disturbances.

Preclinical studies have consistently demonstrated agomelatine's efficacy in resynchronizing circadian rhythms in animal models designed to simulate conditions like jet lag or shift work. scispace.com In rodents, the suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master circadian pacemaker, and agomelatine (B1665654) exerts its chronobiotic effects primarily through actions on MT1/MT2 receptors within this structure. semanticscholar.orgmdpi.com

Research in rat models has shown that agomelatine can accelerate the re-entrainment of disrupted locomotor activity rhythms following an experimental phase shift of the light-dark cycle, a standard model for jet lag. semanticscholar.orgmdpi.com Furthermore, studies using stress-based models of circadian disruption have provided molecular insights. For instance, in a rat model of post-traumatic stress, exposure to a predator scent stressor caused dysregulation in the expression of the core clock genes Per1 and Per2. nih.gov Acute administration of agomelatine was found to normalize the stress-induced overexpression of these genes in the SCN, as well as in other brain regions like the hippocampus (CA1/CA3) and basolateral amygdala. nih.gov

Table 1: Effects of Agomelatine on Clock Gene Expression in a Predator Scent Stress Model

| Brain Region | Effect of Stress on Gene Expression | Effect of Agomelatine Treatment |

|---|---|---|

| Suprachiasmatic Nucleus (SCN) | Overexpression of Per1/Per2 | Partial restoration of normal expression |

| Hippocampus (CA1/CA3) | Overexpression of Per1/Per2 | Decreased expression towards baseline |

| Basolateral Amygdala (BLA) | Overexpression of Per1/Per2 | Decreased expression towards baseline |

Disturbances in the sleep-wake cycle are a hallmark of major depressive disorder. researchgate.net Preclinical and clinical studies have shown that agomelatine can improve sleep architecture without the sedative effects common to other antidepressants. In studies on patients with major depressive disorder, agomelatine was shown to improve sleep continuity and quality. nih.gov It notably increased the amount of slow-wave sleep (SWS), or deep sleep, which is crucial for restorative processes, and helped normalize the distribution of SWS across the night. nih.gov Importantly, these benefits were achieved without significant alterations to the latency or amount of rapid eye movement (REM) sleep. nih.gov These findings suggest a restoration of a more physiological sleep pattern, which is a key aspect of its therapeutic effect. researchgate.net

Behavioral Phenotyping in Animal Models of Affective Disorders

Behavioral phenotyping in rodent models is essential for establishing the antidepressant and anxiolytic potential of new compounds. frontiersin.org Agomelatine has been thoroughly evaluated in a range of these models.

Behavioral despair tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for antidepressant efficacy. nih.govfrontiersin.org In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect. Repeated administration of agomelatine has been shown to significantly decrease the duration of immobility in the FST in both rats and mice. nih.govnih.gov This effect is attributed to the synergistic action of its melatonergic agonism and 5-HT2C antagonism. nih.gov

More complex models that better reflect the chronic nature of depression, such as the Chronic Mild Stress (CMS) and Chronic Social Defeat Stress (CSDS) models, have also been employed. In the CMS model, agomelatine reversed stress-induced deficits in behavior, demonstrating its antidepressant-like properties. researchgate.netnih.gov

Table 2: Summary of Agomelatine's Effects in Preclinical Models of Depression

| Model | Species | Key Behavioral Measure | Effect of Agomelatine |

|---|---|---|---|

| Forced Swim Test (FST) | Rat, Mouse | Immobility Time | Significantly Decreased |

| Chronic Mild Stress (CMS) | Rat | Sucrose (B13894) Consumption | Reversed Stress-Induced Decrease |

| Chronic Social Defeat Stress (CSDS) | Mouse | Social Interaction | Alleviated Deficits |

| Chronic Restraint Stress (CRS) | Mouse | Immobility Time (FST) | Significantly Decreased |

The anxiolytic potential of agomelatine has been confirmed in several standard preclinical anxiety models. nih.govresearchgate.net In the Elevated Plus Maze (EPM), a test based on the conflict between a rodent's natural aversion to open spaces and its desire to explore, agomelatine treatment leads to an increase in the time spent and entries into the open arms, which is indicative of an anxiolytic-like effect. nih.gov

Other paradigms where agomelatine has shown efficacy include:

The Vogel Conflict Test: This test measures the willingness of a thirsty rat to accept a mild electric shock to obtain water. Anxiolytics typically increase the number of punished licks, an effect observed with agomelatine. nih.govresearchgate.net

Conditioned Ultrasonic Vocalization Test: In this model, rats emit ultrasonic vocalizations in response to a conditioned fear stimulus. Agomelatine was found to reduce these vocalizations, suggesting a decrease in conditioned anxiety. nih.gov

Predator Scent Stress Model: Acute administration of agomelatine following stress exposure reduced anxiety-like behaviors in the EPM and in the acoustic startle response test. nih.gov

This anxiolytic activity is believed to result from the interplay between its effects on melatonergic and 5-HT2C receptors. nih.gov

Anhedonia, a core symptom of depression characterized by a reduced capacity to experience pleasure, is linked to dysfunction in the brain's reward circuitry. nih.govnih.gov Preclinical models of anhedonia often measure changes in the consumption of or preference for a palatable substance, like a sucrose solution. researchgate.net

In the Chronic Mild Stress (CMS) model, which reliably induces anhedonia in rodents, chronic agomelatine treatment successfully reversed the stress-induced decrease in sucrose preference, indicating an anti-anhedonic effect. researchgate.net This effect is particularly relevant as it is not shared by all antidepressants. The mechanism is thought to involve agomelatine's ability to block 5-HT2C receptors, which leads to an increase in the release of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex, a critical node in the neural circuits governing reward and motivation. researchgate.net However, in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, agomelatine did not prevent a reduction in sucrose preference, suggesting its effects on anhedonia may be dependent on the underlying pathology of the model. nih.gov

Electrophysiological and Neuroimaging Studies in Animal Models

Currently, there is a notable absence of published electrophysiological and neuroimaging studies conducted specifically on the chemical compound isoamyl-agomelatine in animal models. While preclinical research has been conducted on its parent compound, agomelatine, detailed investigations into the specific effects of this compound on neuronal activity and brain function through techniques such as in vivo electrophysiology, positron emission tomography (PET), or functional magnetic resonance imaging (fMRI) are not available in the scientific literature.

This compound has been identified as a potent and highly selective partial agonist for the melatonergic MT2 receptor. nih.gov Research indicates it possesses a high affinity for this receptor subtype. nih.gov However, this pharmacological characteristic has not yet been translated into in-depth studies examining its functional consequences on brain electrical activity or its metabolic and neurochemical signatures in vivo.

Consequently, there is no data to present in tabular format regarding the effects of this compound on parameters such as:

Neuronal firing rates in specific brain regions (e.g., hippocampus, prefrontal cortex, suprachiasmatic nucleus).

Receptor occupancy percentages as determined by PET imaging.

Changes in blood-oxygen-level-dependent (BOLD) signals in response to the compound, as would be measured by fMRI.

Further research is required to elucidate the electrophysiological and neuroimaging profile of this compound in animal models, which would be crucial for understanding its potential neurobiological effects and mechanisms of action within the central nervous system.

Future Directions and Emerging Research Avenues for Isoamyl Agomelatine

Q & A

Q. What is the established mechanism of action of agomelatine in major depressive disorder (MDD), and how does it differ from conventional antidepressants?

Agomelatine exhibits a dual mechanism: it acts as a melatonin MT1/MT2 receptor agonist and a 5-HT2C receptor antagonist. This synergy enhances hippocampal neuroplasticity and regulates circadian rhythms, unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily target monoaminergic pathways. Preclinical studies suggest this unique profile improves mood and sleep architecture without direct effects on serotonin reuptake .

Q. What is the recommended therapeutic dose range for agomelatine in MDD, and how was this determined through clinical trials?

The target dose is 25–50 mg/day, established via randomized controlled trials (RCTs) comparing efficacy and tolerability. For example, a placebo-controlled study demonstrated significant improvement in HAM-D scores at 25 mg, with dose escalation to 50 mg after two weeks in non-responders. This flexible dosing balances efficacy and safety, validated by response rates and remission criteria .

Q. What validated rating scales are used to assess agomelatine’s antidepressant efficacy in clinical trials?

The 17-item Hamilton Depression Rating Scale (HAM-D17) is the primary endpoint in most trials, supplemented by the Montgomery-Åsberg Depression Rating Scale (MADRS) and Clinical Global Impression (CGI) scales. These tools measure symptom severity, anxiety comorbidity, and functional improvement, ensuring standardized efficacy comparisons .

Advanced Research Questions

Q. How should researchers address heterogeneity in agomelatine efficacy data across clinical trials?

Heterogeneity arises from differences in study populations, dosing protocols, and publication bias. Meta-analyses using random-effects models (e.g., DerSimonian-Laird) and sensitivity analyses (e.g., excluding unpublished trials) are critical. For example, a 2014 meta-analysis revealed smaller effect sizes when including unpublished data, highlighting the need for transparency in data synthesis .

Q. What analytical methods are validated for quantifying agomelatine and its impurities in active pharmaceutical ingredients (APIs)?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and ultra-high-performance supercritical fluid chromatography (UHPSFC) are widely used. Stability-indicating methods, such as those described by Annapurna et al. (2017), separate agomelatine from seven potential impurities (e.g., starting material derivatives) under forced degradation conditions .

Q. How does agomelatine’s efficacy compare in patients with comorbid conditions like chronic kidney disease (CKD)?

A 2023 RCT in CKD stages 3–5 showed agomelatine (25–50 mg/day) had comparable efficacy to sertraline (50–100 mg/day) but with fewer gastrointestinal adverse effects (12% vs. 31%). Methodological considerations include adjusting for glomerular filtration rate (GFR) and using the Beck Depression Inventory (BDI) to assess symptom severity .

Q. What methodological considerations are critical when designing relapse prevention studies for agomelatine?

Key factors include:

- Follow-up duration : ≥6 months to capture relapse rates.

- Outcome definition : Relapse as a ≥50% increase in HAM-D score from remission baseline.

- Statistical power : Sample sizes accounting for dropout rates (e.g., 20% attrition in 3-month trials). A 2013 meta-analysis found nonsignificant relapse prevention effects, underscoring the need for longer-term, adequately powered trials .

Q. What statistical approaches are recommended for analyzing agomelatine’s effect on secondary outcomes like anxiety symptoms?

Mixed-model repeated measures (MMRM) or analysis of covariance (ANCOVA) adjust for baseline anxiety scores (e.g., Hamilton Anxiety Scale). In GAD trials, agomelatine 25–50 mg showed a 4.2-point reduction in HAM-A versus placebo (p<0.001), with effect sizes calculated using standardized mean differences (SMDs) .

Q. How do agomelatine’s pharmacokinetic properties influence dosing strategies in hepatic impairment?

Agomelatine is metabolized primarily via CYP1A2. In moderate hepatic impairment, doses should not exceed 25 mg/day, as shown by reduced clearance (by 60–90%) in pharmacokinetic studies. Researchers must monitor liver enzymes and use Child-Pugh scores to stratify risk in trial populations .

Q. What preclinical evidence supports agomelatine’s neuroprotective effects in Alzheimer’s disease (AD) models?

In Aβ-injected rats, chronic agomelatine administration (10 mg/kg/day) improved spatial memory (Morris water maze) and reduced anxiety (elevated plus maze). Mechanistic studies link these effects to increased hippocampal BDNF and synaptic remodeling, though human trials are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.